molecular formula C4H12SSi B097354 Trimethylsilylmethanethiol CAS No. 18165-76-9

Trimethylsilylmethanethiol

Cat. No.: B097354
CAS No.: 18165-76-9
M. Wt: 120.29 g/mol
InChI Key: IIYTXTQVIDHSSL-UHFFFAOYSA-N
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Description

Trimethylsilylmethanethiol (CAS: 18165-76-9), with the molecular formula C₄H₁₂SSi and molecular weight 120.29 g/mol, is a silicon-containing organosulfur compound. It features a trimethylsilyl group (-Si(CH₃)₃) attached to a methanethiol (-CH₂SH) backbone. Key physical properties include a density of 0.8 g/cm³, boiling point of 113.1°C at 760 mmHg, and a flash point of 22.2°C, classifying it as a highly flammable liquid .

Its GHS classification highlights hazards such as flammability (Category 2), skin irritation (Category 2), and serious eye irritation (Category 2A) . The compound is primarily used in organic synthesis as a thiol-protecting group due to the stability of the trimethylsilyl moiety under acidic or basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilylmethanethiol can be synthesized through the reaction of trimethylchlorosilane with sodium hydrosulfide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

(CH3)3SiCl+NaSH(CH3)3SiCH2SH+NaCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{NaSH} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{SH} + \text{NaCl} (CH3​)3​SiCl+NaSH→(CH3​)3​SiCH2​SH+NaCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

TMS-SH undergoes oxidation to form disulfides and sulfonates, critical for interfacial stabilization in electrochemical systems .

Mechanism :

  • Disulfide Formation :
    Oxidation with iodine or atmospheric oxygen generates the disulfide derivative:
    2(CH3)3SiCH2CH2SH+I2(CH3)3SiCH2CH2S SCH2CH2Si(CH3)3+2HI2\,(\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{SH}+\text{I}_2\rightarrow (\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{S S}\text{CH}_2\text{CH}_2\text{Si}(\text{CH}_3)_3+2\,\text{HI}
    This reaction is pivotal in forming protective cathode-electrolyte interphases (CEI) in lithium-ion batteries, enhancing cycle stability .

  • Sulfonate Formation :
    Strong oxidizing agents like hydrogen peroxide further oxidize disulfides to sulfonic acids:
    (CH3)3SiCH2CH2S SCH2CH2Si(CH3)3+3H2O22(CH3)3SiCH2CH2SO3H(\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{S S}\text{CH}_2\text{CH}_2\text{Si}(\text{CH}_3)_3+3\,\text{H}_2\text{O}_2\rightarrow 2\,(\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{SO}_3\text{H}

Reagents and Conditions :

Reaction TypeReagentsConditionsMajor Product
Disulfide formationI2_2, O2_2RT, aerobicBis(2-(trimethylsilyl)ethyl)disulfide
Sulfonate formationH2_2O2_2, HNO3_360–80°C, acidic medium2-(Trimethylsilyl)ethanesulfonic acid

Substitution Reactions

The thiol group in TMS-SH participates in nucleophilic substitutions, forming thioethers or sulfides .

Mechanism :

  • SN_\text{N}N2 Pathway :
    TMS-SH reacts with alkyl halides (e.g., 1-bromobutane) in the presence of a base:
    (CH3)3SiCH2CH2SH+R X(CH3)3SiCH2CH2S R+HX(\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{SH}+\text{R X}\rightarrow (\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{S R}+\text{HX}
    This reaction is facilitated by polar aprotic solvents like DMF .

  • β-Silyl Carbocation Intermediate :
    In acidic media, TMS-SH generates a stabilized β-silyl carbocation, which reacts with nucleophiles (e.g., carboxylates) :
    (CH3)3SiCH2CH2SHH+(CH3)3Si CH2CH2+RCOO(CH3)3SiCH2CH2OOCR(\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{SH}\xrightarrow{\text{H}^+}(\text{CH}_3)_3\text{Si CH}_2\text{CH}_2^+\xrightarrow{\text{RCOO}^-}(\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{OOCR}

Applications :

  • Esterification of carboxylic acids under mild conditions (e.g., 4-methoxybenzoic acid → 4-methoxybenzoate ester) .

  • Synthesis of teoc-protected amines in peptide chemistry .

Addition Reactions

TMS-SH undergoes electrophilic additions, forming sulfenyl chlorides or thiiranium ions .

Mechanism :

  • Electrophilic Addition :
    Reaction with chlorine or sulfuryl chloride yields sulfenyl chlorides:
    (CH3)3SiCH2CH2SH+Cl2(CH3)3SiCH2CH2SCl+HCl(\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{SH}+\text{Cl}_2\rightarrow (\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{SCl}+\text{HCl}

  • Thiol-Ene Reaction :
    Under blue-light irradiation, TMS-SH adds across alkenes via a radical mechanism :
    RCH CH2+(CH3)3SiCH2CH2SHhνRCH SCH2CH2Si(CH3)3)CH3\text{RCH CH}_2+(\text{CH}_3)_3\text{SiCH}_2\text{CH}_2\text{SH}\xrightarrow{h\nu}\text{RCH SCH}_2\text{CH}_2\text{Si}(\text{CH}_3)_3)\text{CH}_3

Reaction Conditions :

SubstrateReagent/CatalystProductYield (%)
StyreneTMS-SH, acridine orangeβ-Hydroxysulfide82
CyclohexeneCl2_22-(Trimethylsilyl)ethyl sulfenyl chloride75

Cross-Coupling Reactions

TMS-SH participates in silicon-based cross-couplings, enabling C–S bond formation in complex syntheses .

Mechanism :

  • Hydrosilylation/Palladium Catalysis :
    TMS-SH reacts with alkynes in the presence of Pt or Pd catalysts, followed by fluoride-mediated coupling:
    RC CH+HSiMe3PtRCH CH SiMe3Pd TBAFRCH CH Ar\text{RC CH}+\text{HSiMe}_3\xrightarrow{\text{Pt}}\text{RCH CH SiMe}_3\xrightarrow{\text{Pd TBAF}}\text{RCH CH Ar}

Applications :

  • Synthesis of polyene natural products (e.g., RK-397) .

  • Construction of heteroaromatic systems via iterative coupling .

Scientific Research Applications

Organic Synthesis

Trimethylsilylmethanethiol is utilized as a reagent in organic synthesis, particularly in the formation of silylated compounds. It serves as a protecting group for thiols, enhancing selectivity in chemical reactions. This property is crucial for synthesizing complex organic molecules where thiol functionalities are involved.

Electrochemical Applications

Recent studies have identified trimethylsilyl compounds, including this compound, as solid electrolyte additives in all-solid-state batteries (ASSBs). These compounds improve interfacial stability between sulfide-based solid electrolytes and cathode materials. Specifically, 2-(trimethylsilyl)ethanethiol (a related compound) has been shown to form stable cathode-electrolyte interphase (CEI) layers that suppress interfacial degradation during cycling. This leads to enhanced electrochemical performance, such as superior cycle life retention after extensive charge-discharge cycles .

Application AreaSpecific Use CaseBenefits
Organic SynthesisReagent for silylationEnhances selectivity and stability
Battery TechnologySolid electrolyte additiveImproves electrochemical performance
Surface ChemistryModification of surfacesEnhances adhesion and stability

Biological Applications

In biological research, this compound is employed in the modification of biomolecules and studying thiol-based redox processes. Its ability to form strong bonds with metals makes it useful in bioconjugation techniques where thiol groups are involved.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its reactivity allows for the creation of novel pharmaceutical intermediates, particularly those involving thiol functionalities . Research into its medicinal properties is ongoing, focusing on its applications in targeted drug delivery systems.

Industrial Applications

In industry, this compound is used in producing specialty chemicals and materials, including polymers and coatings. Its properties enhance the durability and performance of these materials under various conditions .

Case Study 1: Battery Performance Enhancement

A study conducted on all-solid-state batteries demonstrated that incorporating trimethylsilyl compounds significantly improved the interfacial stability between lithium sulfide-based electrolytes and cathode materials like LiCoO2_2. The CEI layer formed from these compounds led to an impressive capacity retention of 85% after 2000 cycles at 30°C .

Case Study 2: Bioconjugation Techniques

Research into bioconjugation using this compound has shown promising results in modifying proteins for targeted drug delivery. The compound's reactivity with thiols facilitates the attachment of therapeutic agents to biomolecules, enhancing their efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of trimethylsilylmethanethiol involves the reactivity of the thiol group. The thiol group can form strong bonds with metals and other electrophiles, making it a versatile reagent in various chemical reactions. The silyl group provides steric protection and enhances the stability of the thiol group, allowing for selective reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions and radical-based mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylsilylmethanethiol is structurally and functionally distinct from other silyl- or aryl-substituted thiols. Below is a detailed comparison:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
This compound C₄H₁₂SSi 120.29 113.1 0.8 Si(CH₃)₃-CH₂SH; compact silyl group
3-(Trimethoxysilyl)-1-propanethiol C₆H₁₆O₃SSi 212.37 N/A N/A (CH₃O)₃Si-(CH₂)₃SH; hydrolytically active
Trifluoromethanethiol CF₃SH 102.08 ~-20 (estimated) 1.3 (estimated) CF₃-SH; high electronegativity
Triphenylmethanethiol C₁₉H₁₆S 276.40 N/A N/A (C₆H₅)₃C-SH; bulky trityl group

Notes:

  • This compound has a lower molecular weight and higher volatility compared to aryl-substituted thiols like Triphenylmethanethiol .
  • 3-(Trimethoxysilyl)-1-propanethiol ’s trimethoxy group increases its susceptibility to hydrolysis, making it suitable for crosslinking applications .
  • Trifluoromethanethiol ’s boiling point is significantly lower due to the small molecular size and fluorine’s volatility .

Key Observations :

  • This compound requires strict handling due to flammability and irritation risks .
  • Trifluoromethanethiol’s discontinued commercial status () suggests regulatory or toxicity concerns .

Biological Activity

Trimethylsilylmethanethiol, also known as 2-(Trimethylsilyl)ethanethiol (TMS-SH), is an organosilicon compound characterized by a thiol (-SH) group bonded to a trimethylsilyl group. This compound has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C5H14SSi
  • Appearance : Colorless liquid with a distinct odor
  • Reactivity : Functions primarily as a protecting group in biochemical syntheses and exhibits reactivity typical of thiols, including oxidation and nucleophilic substitution.

This compound acts primarily as a protecting reagent for carboxyl and phosphate groups during chemical reactions. By forming stable silyl sulfides, it enhances the stability and reactivity of various substrates, making it valuable in synthetic chemistry and biological applications.

Antimicrobial Properties

Research indicates that TMS-SH and its derivatives exhibit antimicrobial properties, likely due to the reactivity of the thiol group. Thiols are known to interact with various biological systems, which can lead to the inhibition of microbial growth. This property is particularly relevant in medicinal chemistry where TMS-SH is investigated for its potential in developing antimicrobial agents.

Interaction with Biological Systems

While specific biological mechanisms of action for TMS-SH remain underexplored, studies suggest that its derivatives may influence nucleic acid metabolism. For instance, thionucleosides synthesized from TMS-SH have shown potential therapeutic applications. Moreover, the compound's ability to stabilize lipid peroxidation products indicates a role in cellular protection against oxidative stress .

Case Studies

  • Esterification Reactions : A study demonstrated that 2-(Trimethylsilyl)ethanethiol could be used effectively in esterification reactions without requiring additional catalysts. This finding underscores its utility in organic synthesis and potential pharmaceutical applications .
  • Electrochemical Applications : In battery technology, TMS-SH was shown to improve the interfacial stability between sulfide-based solid electrolytes and cathode materials. This enhancement leads to superior electrochemical performance, highlighting its relevance in energy storage systems .

Stability and Reactivity

  • Oxidation Reactions : TMS-SH can be oxidized to form disulfides or sulfonates, which are important intermediates in various chemical processes. These reactions can be catalyzed by iodine or hydrogen peroxide under controlled conditions.
  • Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution reactions, allowing for further functionalization of organic molecules.

Comparative Analysis

To understand the uniqueness of TMS-SH compared to other thiols, the following table summarizes key features:

Compound NameStructureKey Features
Ethanethiol CH₃CH₂SHSimple thiol; strong odor; used in organic synthesis
Trimethylsilylthiocyanate CH₃₃SiNCSContains a thiocyanate group; used in various syntheses
3-Mercaptopropionic acid HSCH₂CH₂COOHContains a carboxylic acid group; important in biochemistry
2-Mercaptoethanol HOCH₂CH₂SHCommonly used as a reducing agent; similar reactivity profile
2-(Trimethylsilyl)ethanethiol (CH₃)₃SiCH₂CH₂SHEnhanced stability and reactivity due to trimethylsilyl group

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Trimethylsilylmethanethiol, and how do reaction conditions influence yield and purity?

this compound (C₄H₁₂SSi) is typically synthesized via nucleophilic substitution or thiolation reactions. For example, silyl chloride precursors may react with methanethiol derivatives under inert atmospheres. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF or hexane), and catalysts (e.g., triethylamine) significantly affect yield and purity. Optimal conditions minimize side reactions like oxidation, which can produce disulfides. Purification via fractional distillation under reduced pressure (boiling point: ~113°C at 760 mmHg) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the trimethylsilyl group (δ ~0.1 ppm for Si(CH₃)₃) and thiol proton (δ ~1.3 ppm, though often broad due to exchange).
  • IR Spectroscopy : S–H stretching (~2550 cm⁻¹) and Si–C bonds (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 120.04 (C₄H₁₂SSi) for exact mass confirmation. Cross-referencing with CAS Common Chemistry or PubChem data ensures accuracy .

Q. How should researchers handle and store this compound to ensure stability?

Due to its low flash point (22.2°C), store in airtight containers under nitrogen at ≤4°C. Avoid exposure to moisture (to prevent hydrolysis) and oxidizing agents. Use inert gas purging during transfers and conduct work in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in organosilicon chemistry applications?

  • Steric Shielding : The bulky trimethylsilyl group enhances regioselectivity in thiol-ene reactions by directing nucleophilic attack.
  • Catalytic Activation : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states in substitution reactions.
  • Solvent Effects : Non-polar solvents (e.g., toluene) reduce unwanted proton exchange, improving reaction specificity .

Q. How can computational chemistry methods be applied to predict reaction pathways involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for thiol-based reactions. Tools like Gaussian or ORCA integrate PubChem’s molecular descriptors (e.g., bond dissociation energies) to validate pathways. Compare results with experimental kinetics (e.g., Arrhenius plots) to refine models .

Q. How should researchers address contradictions in reported reaction yields when using this compound in nucleophilic substitutions?

  • Parameter Screening : Systematically vary temperature, solvent, and stoichiometry using Design of Experiments (DoE) to identify critical factors.
  • Analytical Validation : Employ GC-MS or HPLC to quantify byproducts (e.g., disulfides) that may skew yield calculations.
  • Meta-Analysis : Cross-reference data from Reaxys or CAS databases to identify trends in substrate compatibility .

Q. What role does this compound play in synthesizing silicon-containing polymers, and how can polymerization be controlled?

It acts as a chain-transfer agent in radical polymerizations, regulating molecular weight. Control via:

  • Initiator Ratios : Adjust azobisisobutyronitrile (AIBN) concentration to balance initiation and chain transfer.
  • Monomer Feed : Gradual addition of monomers (e.g., styrene) minimizes premature termination. GPC and MALDI-TOF confirm polymer architecture and end-group fidelity .

Q. Methodological and Safety Considerations

Q. How can researchers mitigate air-sensitive challenges during this compound experiments?

  • Use Schlenk lines or gloveboxes for transfers.
  • Pre-dry solvents (e.g., molecular sieves) and reagents.
  • Monitor oxygen levels with sensors during exothermic reactions .

Q. What statistical approaches are recommended for analyzing kinetic data in this compound reactions?

  • Non-linear Regression : Fit time-concentration data to rate laws (e.g., pseudo-first-order) using software like OriginLab.
  • Error Propagation : Account for instrument precision (±0.1°C in thermocouples) in Arrhenius calculations .

Q. How do isotopic labeling studies (e.g., deuterated analogs) clarify this compound’s mechanistic role?

  • Synthesize CD₃-labeled variants to track hydrogen transfer in thiol-yne reactions via ²H NMR.
  • Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

Properties

IUPAC Name

trimethylsilylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12SSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYTXTQVIDHSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171175
Record name Methanethiol, trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18165-76-9
Record name Methanethiol, trimethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018165769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethiol, trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethylsilyl)methanethiol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Trimethylsilylmethanethiol
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